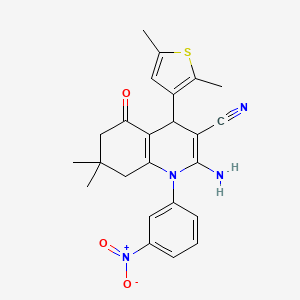

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This hexahydroquinoline derivative is characterized by a polycyclic framework with a 3-nitrophenyl group at position 1 and a 2,5-dimethylthiophen-3-yl substituent at position 3. Crystallographic analysis of such compounds often employs tools like SHELX and OLEX2 for structure refinement and hydrogen-bonding pattern analysis .

Properties

CAS No. |

441783-28-4 |

|---|---|

Molecular Formula |

C24H24N4O3S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H24N4O3S/c1-13-8-17(14(2)32-13)21-18(12-25)23(26)27(15-6-5-7-16(9-15)28(30)31)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,26H2,1-4H3 |

InChI Key |

LYOCHDBTRQOTHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline intermediate.

Functional Group Modifications: The introduction of the amino, nitro, and cyano groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the nitro group can be introduced through electrophilic nitration.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the amino and cyano groups may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents at positions 1 and 4, significantly altering electronic, steric, and physicochemical properties. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

*Molecular weights estimated from formulas where explicit data are unavailable.

Substituent Effects on Properties

- It may also confer susceptibility to enzymatic reduction, impacting toxicity .

Trifluoromethyl Group (441783-52-4 ):

The CF₃ group enhances lipophilicity (logP) and metabolic resistance, making it advantageous for CNS-targeting drugs. However, it may introduce steric clashes in tightly packed binding pockets.- Thiophene vs. In contrast, the simpler thiophene in 311332-82-8 offers reduced steric hindrance, possibly improving synthetic accessibility.

- Methoxy and Dimethylamino Groups: Methoxy groups in 339336-48-0 improve aqueous solubility via hydrogen bonding, while the dimethylamino group in 312275-76-6 introduces basicity, altering pH-dependent solubility and electronic distribution.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELX and OLEX2 reveal that nitro and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonds, stabilizing crystal lattices. In contrast, analogs with methoxy or dimethylamino groups (e.g., 339336-48-0 , 312275-76-6 ) may form stronger hydrogen-bond networks due to their donor/acceptor capabilities .

Biological Activity

The compound 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule belonging to the class of quinolines. Its structural characteristics suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H27N3OS |

| Molecular Weight | 417.6 g/mol |

| CAS Number | 441783-71-7 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions critical in disease pathways. The presence of multiple functional groups enhances its potential for diverse interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells through mitochondrial and nuclear pathways. Specific complexes derived from quinolines have demonstrated low nanomolar cytotoxicity against prostate cancer cells (PC3) and selectivity over normal cells .

Antimicrobial Properties

Compounds with similar structures have been reported to possess antimicrobial properties. The presence of the thiophene ring may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Antiviral Potential

Chalcone derivatives related to this compound have shown antiviral activity by targeting viral enzymes selectively. This suggests a potential pathway for the development of antiviral agents based on the structural framework of the compound .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl... displayed significant cytotoxicity with IC50 values ranging from 30 to 50 nM against prostate cancer cells .

- Antibacterial Activity : Another investigation focused on the antibacterial effects of thiophene-containing compounds. The results demonstrated that these compounds could inhibit growth in several bacterial strains, indicating potential for therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl... is pivotal in determining its biological activity. Key features influencing its activity include:

- Amino Group : Enhances solubility and potential for interaction with biological targets.

- Thiophene Ring : Contributes to electron delocalization and may facilitate interactions with cellular membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.